REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][OH:8].[H-].[Na+].[C:11]([O:15][C:16](=[O:19])[CH2:17]Br)([CH3:14])([CH3:13])[CH3:12].O>C1COCC1>[C:11]([O:15][C:16](=[O:19])[CH2:17][O:8][CH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)([CH3:14])([CH3:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CO
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CBr)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 0.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 12 days
|
Duration
|
12 d
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 1.16 g (61%) as a brown oil
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(COCC1=NC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |